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molecular formula C10H9NO4S B2913437 2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide CAS No. 40506-05-6

2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Cat. No. B2913437
M. Wt: 239.25
InChI Key: FIKYUYWVOVLHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04563474

Procedure details

26 ml (324 millimoles) of chloroacetone were slowly added dropwise to 40.0 g (200 millimoles) of sodium saccharin, while stirring (exothermic reaction). The temperature was gradually increased to 110° C., and the reaction mixture was stirred at this temperature for 5 hours, after which it was cooled. An excess of ice-water was added, and stirring was continued for a further hour. The precipitated solid was filtered off under suction, recrystallized from ethanol and dried in a drying oven under reduced pressure at 50° C. to give 35.2 g (74%) of N-acetonylsaccharin of melting point 142°-143° C.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=[O:5])[CH3:4].[S:6]1([C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:10](=[O:11])[NH:9]1)(=[O:8])=[O:7].[Na]>>[CH2:2]([N:9]1[C:10](=[O:11])[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[S:6]1(=[O:8])=[O:7])[C:3]([CH3:4])=[O:5] |f:1.2,^1:17|

Inputs

Step One
Name
Quantity
26 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
40 g
Type
reactant
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12.[Na]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(exothermic reaction)
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at this temperature for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
after which it was cooled
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for a further hour
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off under suction
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
dried in a drying oven under reduced pressure at 50° C.

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)C)N1S(=O)(=O)C2=CC=CC=C2C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 35.2 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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